trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 A synthetic, nonsteroidal estrogen.

Brand Name: Vulcanchem
CAS No.: 91318-10-4
VCID: VC0020956
InChI: InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i3D2,4D2,9D,10D,11D,12D
SMILES: CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Molecular Formula: C₁₈H₁₂D₈O₂
Molecular Weight: 276.4

trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8

CAS No.: 91318-10-4

Cat. No.: VC0020956

Molecular Formula: C₁₈H₁₂D₈O₂

Molecular Weight: 276.4

* For research use only. Not for human or veterinary use.

trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 - 91318-10-4

Specification

CAS No. 91318-10-4
Molecular Formula C₁₈H₁₂D₈O₂
Molecular Weight 276.4
IUPAC Name 2,6-dideuterio-4-[(E)-2,2,5,5-tetradeuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hex-3-en-3-yl]phenol
Standard InChI InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i3D2,4D2,9D,10D,11D,12D
SMILES CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Introduction

Chemical Properties and Structure

Trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 is characterized by the following properties:

PropertyValue
CAS Number91318-10-4
Molecular FormulaC18H12D8O2
Molecular Weight276.40 g/mol
Physical StateWhite to off-white solid
Melting Point169-172°C
Storage ConditionsRefrigerated (0-8°C), amber vial, away from light
SolubilitySlightly soluble in DMSO and methanol
IUPAC Name2,6-dideuterio-4-[(E)-2,2,5,5-tetradeuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hex-3-en-3-yl]phenol

This compound features two phenol rings connected by a central hexene structure, with deuterium atoms strategically placed to replace specific hydrogen atoms in the original diethylstilbestrol molecule . The trans-configuration refers to the orientation of the substituents around the central double bond, which is critical for its biological activity.

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial catalogs:

Synonym
Stilboestrol-d8
Stilbestrol-d8
Distilbene-d8
Stilbetin-d8
Apstil-d8
Cyren A-d8
Diethylstilbesterol-d8
Diethyl-1,1,1',1'-d4-stilbestrol-3,3',5,5'-d4
4,4'-[(1E)-1,2-Diethyl-1,2-ethenediyl]bisphenol-d8

These alternative names refer to the same chemical structure but may be used in different contexts or by different suppliers .

Synthesis and Preparation Methods

The preparation of trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 involves several sophisticated synthetic steps:

Deuteration Process

The synthesis typically begins with non-deuterated trans-diethylstilbestrol, which undergoes selective deuteration using deuterated reagents. The process involves:

  • Deuteration of the ethyl groups with deuterated reagents to replace hydrogen atoms at the 1,1,1',1' positions

  • Selective deuteration of the aromatic rings at the 3,3',5,5' positions

  • Purification steps to ensure high isotopic purity (typically >95% as measured by HPLC)

The resulting compound maintains the same structural configuration as the parent molecule but with deuterium atoms at specific positions, which creates minimal steric changes while providing useful isotopic labeling.

Applications in Scientific Research

Trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 serves multiple important functions in research:

Analytical Chemistry Applications

The compound is extensively used as an internal standard in mass spectrometry, particularly for:

  • Quantifying diethylstilbestrol in biological samples

  • Monitoring metabolism of estrogenic compounds

  • Developing sensitive assays for hormonal residue detection in food and environmental samples

Pharmacological Research

In pharmacological studies, this deuterated compound facilitates:

  • Investigation of estrogen receptor binding and activation mechanisms

  • Comparative studies with non-deuterated diethylstilbestrol to assess pharmacokinetic differences

  • Examination of structure-activity relationships of estrogenic compounds

Metabolic Studies

The strategic deuterium labeling enables researchers to:

  • Track metabolic pathways of diethylstilbestrol

  • Identify key metabolites in biological systems

  • Study the synthesis of estrogens in human tissues

Biological Activity and Mechanism of Action

Estrogen Receptor Binding

Like its non-deuterated counterpart, trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 exerts its biological effects primarily through binding to estrogen receptors (ERs), particularly ERα and ERβ. This interaction leads to:

  • Modulation of gene expression involved in reproductive processes

  • Influence on cell proliferation and differentiation

  • Activation of specific molecular pathways similar to endogenous estrogens

The deuterium labeling allows researchers to track these interactions without significantly altering the compound's biological properties.

Comparison with Non-Deuterated Diethylstilbestrol

While the deuterated compound shares most biological properties with regular diethylstilbestrol, the presence of deuterium atoms may result in:

  • Slightly altered metabolic stability due to the kinetic isotope effect

  • Enhanced shelf-life and chemical stability

  • Minimal changes in receptor binding affinity

Research has shown that diethylstilbestrol (and by extension, its deuterated analog) interacts differently with the ERα compared to endogenous estrogens like 17β-estradiol. This difference may contribute to the distinctive biological effects observed with diethylstilbestrol, including its adverse effects when used historically as a pharmaceutical agent .

Differential Coregulator Binding

Studies using the MARCoNI (Microarray Assay for Real-time Coregulator-Nuclear receptor Interaction) technology have demonstrated that diethylstilbestrol exhibits differences in ERα-coregulator interactions compared to endogenous estrogens. These differences include:

  • Binding to specific coregulator motifs like NCOA1_677_700, NRIP1_173_195, and PNRC2_118_139

  • Variations in the recruitment of co-repressors

  • Differential gene expression patterns, particularly affecting genes involved in histone deacetylation and DNA methylation

The deuterated analog enables more precise tracking of these interactions in research settings.

Hazard TypeClassification
Signal WordDanger
Skin IrritationCategory 2
Eye IrritationCategory 2
Respiratory EffectsMay cause respiratory irritation
Reproductive ToxicityMay damage fertility or the unborn child
Environmental HazardVery toxic to aquatic life with long-lasting effects
SupplierProduct CodePackage SizePurity
Toronto Research ChemicalsTRC-D4450271mg>95% (HPLC)
CymitQuimica3D-FD1702451-10mgNot specified
Isotope.comDLM-170-0.10.1g98%
DoveresearchlabDA-D155-01Not specifiedNot specified

Some suppliers indicate that certain package sizes may be discontinued or in low stock .

Research Applications in Hormone Studies

Trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 has been particularly valuable in studies investigating the effects of estrogens on cellular and molecular targets:

Transcriptomic Analysis

Research utilizing this compound has revealed differences between diethylstilbestrol and 17β-estradiol in their effects on gene expression patterns in human cells. Notable findings include:

  • Differential regulation of genes involved in histone deacetylation

  • Distinct effects on DNA methylation pathways

  • Upregulation of specific cytochrome P450 enzymes (CYP26A1 and CYP26B1)

Analytical Method Development

The compound has been instrumental in developing and validating screening methods for residues of estrogenic compounds in various matrices:

  • Gas chromatography/mass spectrometry methods for detecting hormone residues in bovine urine

  • Immunoaffinity chromatography techniques for sample cleanup

  • Analytical methods with detection capabilities in the sub-μg/L range

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